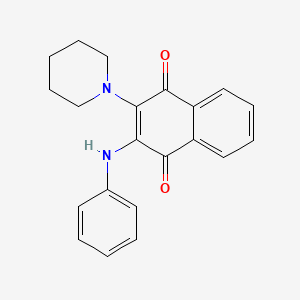

2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione, also known as APN or ML-18, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of naphthalene-1,4-dione derivatives and has shown promising results in inhibiting the growth of cancer cells.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Research

Studies have explored the pharmacokinetics and pharmacodynamics of compounds structurally related to 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione, focusing on their absorption, distribution, metabolism, and excretion in the body, as well as their mechanism of action. For instance, the pharmacokinetics and pharmacodynamics of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione in patients with postmenopausal breast cancer highlight the drug's ability to suppress plasma oestradiol levels effectively, indicating the potential of related compounds in therapeutic applications (Haynes et al., 2004).

Antitumor Activity

The novel topoisomerase I inhibitor 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11) has shown broad preclinical antitumor activity. Such research underscores the importance of derivatives of this compound in developing treatments for various cancers, including colorectal, cervical, and ovarian carcinomas (Rowinsky et al., 1994).

Neurological Disorders Treatment

Compounds like L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, have been tested as single agents for the treatment of schizophrenia, albeit with limited success. This area of research opens up possibilities for using related compounds in treating neurological and psychiatric disorders by modulating neurotransmitter systems (Marenco et al., 2002).

Metabolic Pathway Disorders

Research into Nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione), targeting tyrosine metabolism disorders like hereditary tyrosinemia type 1 (HT-1) and potentially alkaptonuria (AKU), illustrates the application of this compound derivatives in treating metabolic pathway disorders (Lock et al., 2014).

Enhancing Growth Hormone Secretion

Piperidine, a component related to the chemical structure , has been shown to enhance growth hormone secretion, which could have implications for treating growth hormone deficiencies or in sports medicine to support recovery and performance enhancement (Mendelson et al., 1981).

Mechanism of Action

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione are not well-documented in the literature. It is known that the compound is a derivative of 1,4-naphthoquinone , which is a class of compounds known for their diverse biological activities

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds such as 1,4-naphthoquinones have been associated with various cellular processes, including DNA repair damage

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. 1,4-naphthoquinones, a related class of compounds, have been associated with various intracellular molecular targets and mechanisms of action

properties

IUPAC Name |

2-anilino-3-piperidin-1-ylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-20-16-11-5-6-12-17(16)21(25)19(23-13-7-2-8-14-23)18(20)22-15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZJPLQFQZWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)

![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)

![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)

![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)

![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)

![N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2466915.png)

![N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2466916.png)